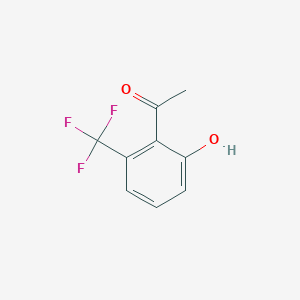

1-(2-Hydroxy-6-trifluoromethylphenyl)ethanone

Description

Overview of Fluorinated Organic Compounds in Contemporary Chemical Research

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical research, particularly in the fields of medicinal and agricultural chemistry. chemxyne.com Fluorine's unique properties, including its small size and high electronegativity, can dramatically alter the physical, chemical, and biological characteristics of a parent compound. chemxyne.com The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl group (-CF3), can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its target protein. chemxyne.commdpi.commdpi.com These modifications are highly desirable in drug design, as they can lead to improved pharmacokinetic and pharmacodynamic profiles. nih.gov Consequently, an estimated 20% of all commercialized medications contain fluorine, a testament to its profound impact on pharmaceutical development. mdpi.comnih.gov The trifluoromethyl group, in particular, is noted for conferring increased stability and lipophilicity, making it a frequent choice for modifying bioactive molecules. mdpi.comnih.gov

Importance of Acetophenone (B1666503) Derivatives in Synthetic and Mechanistic Organic Chemistry

Acetophenone, the simplest aromatic ketone, and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org These compounds serve as versatile precursors for a wide array of more complex molecules, including resins, fragrances, and numerous pharmaceuticals. wikipedia.orgnih.govvedantu.com The carbonyl group of acetophenones is a key reactive site, participating in a multitude of chemical transformations. Furthermore, acetophenone derivatives are frequently employed as model substrates in the development of new synthetic methods and in the study of reaction mechanisms. vedantu.com Their relatively simple structure allows for systematic modifications, enabling chemists to probe the electronic and steric effects of various substituents on reaction outcomes. The synthesis of diverse heterocyclic compounds often utilizes an acetophenone skeleton as the starting point. researchgate.net

Structural and Electronic Characteristics of 1-(2-Hydroxy-6-trifluoromethylphenyl)ethanone

This compound is an acetophenone derivative featuring two distinct substituents on the phenyl ring: a hydroxyl (-OH) group at the ortho position (carbon 2) and a trifluoromethyl (-CF3) group at the other ortho position (carbon 6). This specific substitution pattern imparts a unique combination of structural and electronic properties to the molecule.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through a strong negative inductive effect (-I effect). nih.govrsc.org This effect significantly decreases the electron density of the aromatic ring. Conversely, the hydroxyl group is an electron-donating group. The interplay between the strong electron-withdrawing nature of the -CF3 group and the electron-donating hydroxyl group influences the reactivity of both the aromatic ring and the acetyl group. The ortho-positioning of these bulky groups also introduces significant steric hindrance around the carbonyl function. A key structural feature is the potential for strong intramolecular hydrogen bonding between the hydrogen of the hydroxyl group and the oxygen of the acetyl group, which can influence the compound's conformation and reactivity.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 1024605-96-6 |

| Molecular Formula | C9H7F3O2 |

| Molecular Weight | 204.15 g/mol |

| SMILES | CC(=O)c1c(O)cccc1C(F)(F)F |

Data sourced from Appchem and BLDpharm. appchemical.combldpharm.com

Research Scope and Objectives Pertaining to the Compound's Academic Investigation

The unique structural and electronic features of this compound make it a subject of academic interest for several reasons. Research objectives pertaining to this compound typically fall into the following categories:

Synthetic Utility: The compound serves as a valuable intermediate for the synthesis of more complex fluorinated molecules. Its functional groups (hydroxyl, ketone, and trifluoromethylated ring) offer multiple points for chemical modification, making it a versatile building block for novel pharmaceuticals, agrochemicals, or materials.

Mechanistic Studies: The compound is an excellent substrate for studying the influence of sterically demanding and electronically distinct ortho-substituents on the reactivity of the acetyl group. Researchers can investigate how these groups affect reaction rates, equilibria, and stereochemical outcomes in reactions such as reductions, oxidations, and condensations.

Physical Organic Chemistry: The molecule provides a platform for studying intramolecular interactions, particularly the strong hydrogen bond between the phenolic proton and the carbonyl oxygen. Spectroscopic and computational studies can elucidate the strength and conformational consequences of this interaction.

Development of Novel Reagents: As a fluorinated building block, it can be used in the development of new reagents for introducing trifluoromethylphenyl moieties into other organic structures, a common strategy in medicinal chemistry. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

1-[2-hydroxy-6-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5(13)8-6(9(10,11)12)3-2-4-7(8)14/h2-4,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQUZJANRPHHHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245084 | |

| Record name | 1-[2-Hydroxy-6-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024605-96-6 | |

| Record name | 1-[2-Hydroxy-6-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1024605-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-Hydroxy-6-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-hydroxy-6-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1-(2-Hydroxy-6-trifluoromethylphenyl)ethanone Scaffold

The assembly of the this compound framework can be approached through several strategic pathways. These methods focus on the introduction of the acetyl group onto a pre-functionalized trifluoromethylphenol ring or the construction of the ring with the desired substituents in place.

Direct C-acylation of phenols, a classic Friedel-Crafts type reaction, represents a primary route to hydroxyacetophenones. For the synthesis of this compound, this would involve the acylation of 2-(trifluoromethyl)phenol. However, the regioselectivity of this reaction is a significant challenge. The hydroxyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This conflicting directivity can lead to a mixture of isomers.

To overcome these challenges, strong acid catalysts like trifluoromethanesulfonic acid (TfOH) have been employed. TfOH is a potent catalyst for Friedel-Crafts acylations, often enabling reactions under milder conditions than traditional Lewis acids. The Fries rearrangement of a phenyl acetate (B1210297) precursor, 2-(trifluoromethyl)phenyl acetate, is another viable pathway. This reaction involves the intramolecular rearrangement of the acetyl group from the phenolic oxygen to the carbon of the aromatic ring, typically favoring the ortho and para positions. Controlling the reaction conditions is crucial to maximize the yield of the desired ortho-acetyl product.

Grignard reagents offer a powerful tool for carbon-carbon bond formation, including the synthesis of ketones. The synthesis of trifluoromethylated acetophenones can be achieved by reacting a trifluoromethylphenyl Grignard reagent with an appropriate acetylating agent, such as acetic anhydride (B1165640). A key step in this pathway is the formation of the Grignard reagent itself, for instance, by reacting a brominated trifluoromethylbenzene with magnesium metal.

Research has highlighted the need for careful handling of trifluoromethylphenyl Grignard reagents, as they can be thermally unstable and potentially explosive, especially upon loss of solvent. Safe and reliable protocols often involve using specific magnesium sources or employing halogen-magnesium exchange reactions at low temperatures. The addition of the Grignard reagent to an excess of the acetylating agent is often required to prevent the formation of tertiary alcohol byproducts.

Table 1: Illustrative Grignard-Based Synthesis of Trifluoromethylated Acetophenones

| Grignard Precursor | Acetylating Agent | Solvent | Key Conditions | Product Example |

|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)bromobenzene | Acetic Anhydride | THF | Low-temperature halogen-magnesium exchange with i-PrMgCl | 3,5-Bis(trifluoromethyl)acetophenone |

This table presents examples for the synthesis of related trifluoromethylated acetophenones to illustrate the general methodology.

Multi-step synthetic sequences involving nitration and reduction reactions provide an alternative, albeit more lengthy, route to functionalized phenyl ethanones. A general approach could begin with the nitration of a suitable trifluoromethyl-substituted benzene (B151609). The directing effects of the substituents are critical in this step to install the nitro group at the desired position.

Following nitration, the nitro group is typically reduced to an amine. This amino group can then be converted into a hydroxyl group via a diazotization reaction followed by hydrolysis (a Sandmeyer-type process). With the hydroxyl and trifluoromethyl groups in place, the final step would be the introduction of the acetyl group, for example, through a Friedel-Crafts acylation. While this approach is versatile, it often involves more steps and requires careful purification to separate isomers at various stages. For instance, the synthesis of 3-aminoacetophenone has been demonstrated through the nitration of acetophenone (B1666503) followed by the reduction of the meta-nitro isomer.

The efficiency of any synthetic route to this compound hinges on the careful optimization of reaction conditions. Key parameters that are typically screened include the choice of catalyst, solvent, base, reaction temperature, and duration.

For instance, in reactions involving 2'-hydroxyacetophenones, different inorganic bases such as potassium carbonate (K₂CO₃) can significantly influence product yield. Solvents like dimethyl sulfoxide (B87167) (DMSO) may be employed at elevated temperatures to drive the reaction to completion. The optimization process is often systematic, where one parameter is varied while others are kept constant to determine its effect on the reaction outcome. This empirical approach is essential for developing scalable and cost-effective syntheses.

Table 2: Example of Reaction Condition Optimization for a Transformation of a 2'-Hydroxyacetophenone (B8834)

| Entry | Base (3 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cs₂CO₃ | DMSO | 90 | 15 | 76 |

| 2 | K₃PO₄ | DMSO | 90 | 15 | 65 |

| 3 | Na₂CO₃ | DMSO | 90 | 15 | 50 |

| 4 | K₂CO₃ | DMSO | 90 | 15 | 90 |

This table is based on a model reaction with 1-(2-hydroxyphenyl)ethanone to illustrate the optimization process. researchgate.net

Chemical Reactivity of this compound

The chemical reactivity of the target compound is largely dictated by its functional groups. The ethanone (B97240) moiety is a key site for various chemical transformations.

Reduction: The carbonyl group of the ethanone moiety can be reduced to a secondary alcohol. This transformation can be achieved using various reducing agents, such as sodium borohydride. Furthermore, asymmetric reduction can yield chiral alcohols, which are valuable building blocks in medicinal chemistry. Biocatalytic methods, using whole-cell systems or isolated enzymes like carbonyl reductases, have proven highly effective for such transformations. For example, the reduction of 3'-(trifluoromethyl)acetophenone (B147564) to (R)-1-[3-(trifluoromethyl)phenyl]ethanol has been accomplished with high yield and excellent enantiomeric excess (>99.9%) using recombinant E. coli cells. ucla.edu Optimization of parameters such as pH, temperature, and co-substrate is critical for the success of these biotransformations. ucla.edu

Oxidation: The ethanone group can undergo oxidation through reactions like the Baeyer-Villiger oxidation. ucla.edunih.govwikipedia.orgorganic-chemistry.orgnih.gov This reaction converts a ketone into an ester using a peroxyacid or hydrogen peroxide. ucla.eduwikipedia.orgorganic-chemistry.orgnih.gov For this compound, this would result in the formation of a phenyl acetate derivative. The migratory aptitude of the adjacent groups (the substituted phenyl ring versus the methyl group) determines the regiochemical outcome of the reaction. Typically, aryl groups have a higher migratory aptitude than methyl groups, suggesting the phenyl group would migrate, leading to the formation of 2-hydroxy-6-(trifluoromethyl)phenyl acetate. organic-chemistry.org Studies on fluorinated acetophenones using 4'-hydroxyacetophenone (B195518) monooxygenase (HAPMO) have shown that the enzymatic Baeyer-Villiger oxidation proceeds efficiently, although the stability of the resulting phenyl acetate product can be pH-dependent. nih.gov

Condensation: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions, such as the Claisen-Schmidt condensation. taylorfrancis.comacs.orgresearchgate.netgordon.eduwikipedia.org This reaction involves the condensation of a ketone with an aromatic aldehyde that lacks α-hydrogens. wikipedia.org For this compound, reaction with an aldehyde like benzaldehyde (B42025) under basic conditions would lead to the formation of a chalcone (B49325) (an α,β-unsaturated ketone). The rate and efficiency of such condensations can be influenced by the electronic and steric effects of the substituents on both reacting partners. taylorfrancis.com

Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a primary site for various chemical modifications, most notably O-alkylation and O-acylation. These reactions involve the substitution of the hydrogen atom of the hydroxyl group with an alkyl or acyl group, respectively, leading to the formation of ethers and esters.

O-Alkylation: This transformation is typically achieved by reacting the phenol (B47542) with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkylating agent. The choice of base and solvent is crucial for the reaction's efficiency and can range from strong bases like sodium hydride in aprotic solvents to weaker bases like potassium carbonate in polar aprotic solvents.

O-Acylation: The esterification of the phenolic hydroxyl group can be accomplished using various acylating agents, including acyl chlorides and acid anhydrides. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and a scavenger for the acidic byproduct (e.g., HCl). Acid catalysts can also be employed for O-acylation, particularly when using carboxylic acids as the acylating agent, although this is less common for phenols.

The table below outlines the general conditions for these transformations.

| Transformation | Reagent | Catalyst/Base | Solvent | Product Type |

| O-Alkylation | Alkyl halide (R-X) | K₂CO₃, NaH | DMF, Acetone | Aryl ether |

| O-Acylation | Acyl chloride (R-COCl) | Pyridine, Et₃N | CH₂Cl₂, THF | Aryl ester |

| O-Acylation | Acid anhydride ((RCO)₂O) | Pyridine, DMAP | CH₂Cl₂, THF | Aryl ester |

Note: This table represents generalized conditions and specific outcomes for this compound would require experimental validation.

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The benzene ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the directing effects of the existing substituents.

Aromatic Electrophilic Substitution (SEAr): The hydroxyl (-OH) and acetyl (-COCH₃) groups are ortho-, para-directing, while the trifluoromethyl (-CF₃) group is a meta-directing deactivator. The powerful activating and ortho-, para-directing effect of the hydroxyl group typically dominates. However, the positions ortho to the hydroxyl group are already substituted. Therefore, electrophilic substitution is most likely to occur at the positions para to the hydroxyl group and meta to the acetyl and trifluoromethyl groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The strongly deactivating nature of the trifluoromethyl and acetyl groups can make these reactions challenging, often requiring harsh reaction conditions.

Aromatic Nucleophilic Substitution (SNAr): Nucleophilic aromatic substitution is less common for this substrate unless a good leaving group (like a halogen) is present on the ring. The presence of the electron-withdrawing trifluoromethyl and acetyl groups would activate the ring towards nucleophilic attack, particularly at positions ortho and para to these groups. If a derivative of this compound containing a leaving group at a suitable position were available, it could undergo substitution with various nucleophiles.

The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Type | Directing Effect |

| -OH | 1 | Activating | Ortho, Para |

| -COCH₃ | 2 | Deactivating | Meta |

| -CF₃ | 6 | Deactivating | Meta |

Note: The net effect on regioselectivity in electrophilic substitution would be a complex interplay of these directing effects and would need to be determined empirically.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule upon absorption of light. The spectrum of 1-(2-Hydroxy-6-trifluoromethylphenyl)ethanone is expected to be dominated by transitions involving the π-electron system of the aromatic ring and the non-bonding electrons of the carbonyl and hydroxyl groups.

The primary electronic transitions anticipated are π→π* and n→π. youtube.com The π→π transitions, associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the phenyl ring and carbonyl group, are typically high-energy and result in strong absorption bands. slideshare.net The n→π* transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This transition is generally of lower energy and lower intensity (lower molar absorptivity) compared to π→π* transitions. slideshare.net The presence of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups as substituents on the phenyl ring will influence the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted acetophenone (B1666503). researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Chromophore |

| π→π | 240-280 | High (>10,000) | Phenyl Ring / Carbonyl |

| n→π | 300-340 | Low (<1,000) | Carbonyl |

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Phenolic compounds are known to be fluorescent, and the fluorescence of this compound would originate primarily from the substituted phenyl ring. aatbio.comresearchgate.net After excitation to a higher electronic state (typically via the π→π* absorption band), the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁) before emitting a photon to return to the ground state (S₀).

The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process. This value is highly sensitive to the molecular structure and environment. mdpi.com The presence of the electron-withdrawing trifluoromethyl and acetyl groups, along with potential intramolecular hydrogen bonding involving the hydroxyl group, would significantly influence the excited-state dynamics and, consequently, the fluorescence lifetime and quantum yield of the compound. acs.org

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₇F₃O₂), HRMS would provide an accurate mass measurement, allowing for unambiguous confirmation of its molecular formula.

In addition to accurate mass, mass spectrometry provides structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is formed, which then undergoes characteristic fragmentation. Based on the structure of acetophenone and its derivatives, the fragmentation pathway for this compound is predicted to proceed through two primary steps: miamioh.eduasdlib.org

α-Cleavage: Loss of a methyl radical (•CH₃) from the molecular ion to form a stable acylium ion. This fragment ([M-15]⁺) is often the base peak in the spectrum of acetophenones. asdlib.orgmsu.edu

Decarbonylation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion to form a phenyl-type cation.

Table 3: Predicted HRMS Data and Fragmentation for this compound

| Ion/Fragment | Predicted m/z | Description |

| [C₉H₇F₃O₂]⁺˙ | 204.0398 | Molecular Ion (M⁺˙) |

| [C₈H₄F₃O₂]⁺ | 189.0163 | Acylium ion, loss of •CH₃ ([M-15]⁺) |

| [C₇H₄F₃O]⁺ | 161.0214 | Loss of CO from acylium ion |

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com A single-crystal X-ray diffraction analysis of this compound would yield a wealth of structural information, including exact bond lengths, bond angles, and torsional angles.

Of particular interest would be the conformation of the molecule in the solid state. This includes the planarity of the acetyl group relative to the phenyl ring. Due to steric hindrance from the ortho-substituents (-OH and -CF₃), it is likely that the carbonyl group is twisted out of the plane of the aromatic ring. acs.orgnih.gov X-ray crystallography would also reveal details about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the carbonyl oxygen of an adjacent molecule, which dictate the crystal packing arrangement. While no public crystal structure is currently available for this specific compound, analysis of related structures provides a basis for these structural predictions. acs.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculation Methodologies and Basis Set Selection

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties. For a molecule like 1-(2-Hydroxy-6-trifluoromethylphenyl)ethanone, a combination of a theoretical method and a basis set is chosen to approximate the solutions to the Schrödinger equation.

Theoretical Methods:

Density Functional Theory (DFT): This is one of the most common and effective methods for studying the electronic structure of molecules. DFT, particularly with hybrid functionals like Becke-3-Lee-Yang-Parr (B3LYP), offers a good balance between computational cost and accuracy for organic molecules. researchgate.netnih.govresearchgate.net

Hartree-Fock (HF) Theory: An ab initio method that provides a foundational, albeit less accurate, approximation by not fully accounting for electron correlation. It is often used as a starting point for more advanced calculations. mdpi.com

Møller–Plesset Perturbation Theory (MP2): This method improves upon the Hartree-Fock method by including electron correlation, leading to more accurate results, though at a higher computational expense. mdpi.com

Basis Set Selection: The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is crucial for the accuracy of the calculation. Common choices for a molecule of this size include Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). researchgate.netmdpi.com The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in molecules containing heteroatoms and conjugated systems.

A typical computational study on this compound would likely employ the DFT/B3LYP method with a 6-311++G(d,p) basis set to achieve reliable predictions of its geometry and electronic properties.

Molecular Geometry Optimization and Conformational Analysis

Before analyzing its electronic properties, the most stable three-dimensional structure of this compound must be determined. This is achieved through geometry optimization. mdpi.com The process involves systematically adjusting the atomic coordinates to find the arrangement with the lowest potential energy on the potential energy surface. mdpi.com

For this compound, key structural parameters to be determined would include:

Bond lengths between all atoms (e.g., C-C, C-O, C-F, O-H).

Bond angles (e.g., O-C-C, C-C-C).

Dihedral angles, which describe the rotation around single bonds, such as the orientation of the acetyl and trifluoromethyl groups relative to the phenyl ring.

Conformational analysis would also be critical. Due to the rotation around the single bonds connecting the acetyl and trifluoromethyl groups to the phenyl ring, the molecule can exist in different conformations. Computational methods can be used to identify the most stable conformer(s) by comparing their relative energies. The presence of an intramolecular hydrogen bond between the hydroxyl group and the acetyl group's carbonyl oxygen is highly probable and would be a key feature identified during optimization, significantly influencing the molecule's preferred conformation. nih.govresearchgate.net

| Parameter Type | Specific Atoms Involved | Significance |

|---|---|---|

| Bond Length | O-H (hydroxyl), C=O (carbonyl) | Indicates bond strength and potential for hydrogen bonding. |

| Bond Length | C-CF3 | Reflects the influence of the electron-withdrawing CF3 group. |

| Bond Angle | C(ring)-C(acetyl)-O | Defines the geometry of the acetyl substituent. |

| Dihedral Angle | C(ring)-C(ring)-C(acetyl)-O | Determines the orientation of the acetyl group relative to the aromatic ring. |

| Dihedral Angle | C(ring)-C(ring)-C-F (of CF3) | Describes the rotational position of the trifluoromethyl group. |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. karazin.ua This gap is instrumental in determining the charge transfer interactions that occur within the molecule. researchgate.netnih.gov For this compound, the electron-withdrawing nature of the trifluoromethyl and acetyl groups would be expected to lower the LUMO energy, influencing its acceptor properties.

| Parameter | Description | Predicted Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | [Data not available in search results] |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | [Data not available in search results] |

| Energy Gap (ΔE) | ELUMO - EHOMO | [Data not available in search results] |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

On an MEP map:

Red regions indicate areas of high electron density (negative potential) and are prone to attack by electrophiles. For this compound, these would be expected around the oxygen atoms of the hydroxyl and carbonyl groups.

Blue regions represent areas of low electron density (positive potential), which are susceptible to attack by nucleophiles. These would likely be found around the acidic hydrogen of the hydroxyl group.

Green regions denote areas of neutral potential.

The MEP map for this compound would clearly illustrate the electron-rich character of the oxygen atoms and the electron-poor nature of the phenolic hydrogen, providing a clear picture of its reactivity. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule in terms of localized Lewis-like structures (bonds, lone pairs, core orbitals). mpg.de This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation.

Hyperconjugation involves the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is measured by the second-order perturbation energy, E(2). For this compound, NBO analysis could quantify:

The delocalization of lone pair electrons from the hydroxyl and carbonyl oxygens into the aromatic ring's π* anti-bonding orbitals.

The strength of the intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. nih.govresearchgate.net

These calculations provide a quantitative measure of electron delocalization and its role in stabilizing the molecular structure. researchgate.net

Simulation of Spectroscopic Properties

Computational methods can accurately simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectra (IR and Raman): By calculating the harmonic vibrational frequencies after geometry optimization, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net This allows for the assignment of specific vibrational modes (e.g., O-H stretch, C=O stretch, C-F stretches) to the peaks observed in experimental spectra.

Electronic Spectra (UV-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. This allows for the simulation of the UV-Visible absorption spectrum, predicting the λmax values corresponding to electronic excitations, such as π→π* and n→π* transitions within the aromatic and carbonyl systems.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts. These calculated shifts are valuable for assigning signals in experimental NMR spectra and confirming the molecular structure.

A comprehensive computational study of this compound would provide a complete theoretical characterization, from its stable 3D structure to its reactivity and spectroscopic signatures, offering a foundational understanding of its chemical nature. nih.gov

Theoretical IR and Raman Spectra Simulation and Detailed Vibrational Assignment

Computational chemistry provides a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. Using methods like Density Functional Theory (DFT), researchers can calculate the harmonic vibrational frequencies of a molecule in its ground state. These calculations help in the assignment of experimental spectral bands to specific molecular motions.

The process involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculation: At the optimized geometry, the vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman) are computed.

Vibrational Assignment: Each calculated frequency is animated to visualize the corresponding atomic motions, such as stretching, bending, wagging, twisting, and rocking of different functional groups (e.g., C=O stretch, O-H bend, C-F stretches from the CF3 group).

For this compound, a theoretical vibrational analysis would provide a detailed map of its molecular vibrations. A data table, if available, would typically list the calculated frequency, the experimental frequency (if available for comparison), and a detailed description of the vibrational mode.

Table 4.4.1: Illustrative Template for Vibrational Assignment of this compound

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

|---|---|---|

| Data not available | Data not available | e.g., C=O stretching |

| Data not available | Data not available | e.g., O-H in-plane bending |

| Data not available | Data not available | e.g., CF₃ symmetric stretching |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to study the electronic excited states of molecules. chemscene.comnih.gov It allows for the prediction of electronic absorption spectra (UV-Visible spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. bldpharm.comnih.gov

Key properties derived from TD-DFT calculations include:

Excitation Energies: The energy required to promote an electron from an occupied molecular orbital to an unoccupied one.

Oscillator Strengths: A measure of the intensity of an electronic transition, which corresponds to the intensity of peaks in a UV-Vis spectrum.

Absorption Wavelengths (λmax): The wavelengths at which the molecule absorbs light most strongly.

Nature of Transitions: Identification of the molecular orbitals involved in the transition (e.g., n → π, π → π).

A TD-DFT study of this compound would reveal its light-absorbing properties and the behavior of its electrons upon photoexcitation.

Table 4.4.2: Illustrative Template for TD-DFT Electronic Transition Data for this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | e.g., HOMO -> LUMO | e.g., π → π* |

Reactivity Descriptors and Global Chemical Reactivity

Global reactivity descriptors are chemical concepts derived from DFT that help in predicting the reactivity and stability of a molecule. researchgate.netresearchgate.net These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The primary descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η ≈ (I - A) / 2). A harder molecule is generally less reactive. researchgate.netajchem-a.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is generally more reactive. nih.gov

Electronegativity (χ): The power of a molecule to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, -χ). researchgate.net

Table 4.5: Illustrative Template for Global Reactivity Descriptors of this compound

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | Data not available |

| LUMO Energy | ELUMO | Data not available |

| Energy Gap | ΔE | Data not available |

| Ionization Potential | I | Data not available |

| Electron Affinity | A | Data not available |

| Chemical Hardness | η | Data not available |

| Chemical Softness | S | Data not available |

| Electronegativity | χ | Data not available |

Non-Linear Optical (NLO) Properties: Theoretical Prediction and Evaluation

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, which is crucial for applications in optoelectronics and photonics. researchgate.net Computational methods can predict the NLO properties of a molecule by calculating its polarizability and hyperpolarizabilities.

The key NLO parameters are:

Polarizability (α): The measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity. Molecules with large β values are candidates for applications like frequency doubling.

A theoretical evaluation of this compound's NLO properties would determine its potential for use in optical technologies. Such studies often compare the calculated values to those of a known NLO material like urea (B33335) for reference.

Table 4.6: Illustrative Template for Theoretical NLO Properties of this compound

| Parameter | Symbol | Value (esu) |

|---|---|---|

| Dipole Moment | μ | Data not available |

| Mean Polarizability | <α> | Data not available |

Lack of Publicly Available Research on the Coordination Chemistry of this compound

Despite a comprehensive search of scientific databases and scholarly articles, no specific research detailing the coordination chemistry of this compound as a ligand has been found. Consequently, a detailed article structured around its chelation, the synthesis of its metal complexes, their electronic and geometric structures, spectroscopic analysis, and catalytic applications cannot be generated at this time.

The absence of published studies on this particular compound means that there are no established findings on its behavior as a ligand. Scientific inquiry into the coordination chemistry of a compound typically involves a progression of research, from the synthesis and characterization of the ligand itself to the investigation of its interactions with various metal ions. This process generates data on binding modes, the properties of the resulting metal complexes, and their potential applications.

For this compound, this body of research does not appear to exist in the public domain. Therefore, the following sections, which were requested for the article, remain unaddressed due to the lack of available data:

Coordination Chemistry of 1 2 Hydroxy 6 Trifluoromethylphenyl Ethanone As a Ligand

Mechanistic Principles and Design Considerations for Catalytic Applications of Derived Metal Complexes:The potential for catalytic applications of metal complexes derived from 1-(2-Hydroxy-6-trifluoromethylphenyl)ethanone has not been explored in the available literature.

It is possible that research on this compound exists in proprietary industrial research or has not yet been published. However, based on the currently accessible scientific literature, a comprehensive and scientifically accurate article on the coordination chemistry of this compound cannot be constructed.

Structure Activity Relationship Sar Studies of 1 2 Hydroxy 6 Trifluoromethylphenyl Ethanone Derivatives in Mechanistic Research

Design and Synthesis of Structurally Modified Analogues

The systematic modification of the 1-(2-hydroxy-6-trifluoromethylphenyl)ethanone scaffold is a key strategy for exploring its chemical space and developing analogues with tailored biological activities. Modifications can be targeted at the phenyl ring or the ethanone (B97240) moiety, or can involve the construction of new heterocyclic systems.

Systematic Modifications on the Phenyl Ring (e.g., Halogenation, Alkylation, Nitration)

Modifications to the phenyl ring can alter the compound's lipophilicity, electronic distribution, and steric profile, which in turn affects its interaction with biological targets.

Halogenation: The introduction of additional halogen atoms onto the phenyl ring is a common strategy in medicinal chemistry. For instance, bromination of 2'-hydroxyacetophenones can be achieved to produce compounds like 2-bromo-1-(2-hydroxyphenyl)ethanone lew.ronih.gov. Such reactions can proceed via electrophilic aromatic substitution, with the position of substitution directed by the existing hydroxyl and acetyl groups. The trifluoromethyl group already present on the scaffold of this compound would also influence the regioselectivity of further halogenation.

Alkylation: Alkylation can occur at either the phenolic oxygen (O-alkylation) or on the aromatic ring itself (C-alkylation). O-alkylation, such as the synthesis of 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone, introduces an ether linkage that can alter solubility and hydrogen bonding capacity chemscene.com. This modification is typically achieved by reacting the parent phenol (B47542) with an alkyl halide in the presence of a base.

Nitration: Nitration of phenolic compounds is a standard method for introducing a nitro group onto the aromatic ring. While specific examples for this compound are not detailed in the reviewed literature, the general principles of electrophilic nitration of phenols would apply. The reaction conditions would need to be carefully controlled to manage the activating effect of the hydroxyl group and the deactivating, meta-directing influence of the acetyl and trifluoromethyl groups.

Modifications of the Ethanone Moiety

The ethanone side chain is a key functional group that can be readily modified to generate a range of derivatives.

α-Halogenation: The methyl group of the ethanone moiety can be halogenated, for example, through bromination, to yield α-bromo ketones such as 2-bromo-1-(2-hydroxyphenyl)ethanone lew.ro. These α-haloketones are versatile synthetic intermediates, particularly for the synthesis of various heterocyclic compounds.

Condensation Reactions: The carbonyl group of the ethanone is reactive towards nucleophiles. It can undergo condensation with hydrazines to form hydrazones, such as 1-(2-hydroxyphenyl)ethanone phenylhydrazone nih.gov. This reaction introduces a new pharmacophore and significantly alters the molecule's structure and electronic properties.

Cyclization Reactions: Under specific conditions, the ethanone moiety can participate in intramolecular cyclization. For example, 2'-hydroxyacetophenones can be transformed into benzo-oxetes through a reaction mediated by sulfuryl fluoride (B91410) (SO2F2) beilstein-journals.org. This reaction represents a significant structural modification of the original ethanone side chain into a four-membered heterocyclic ring.

Formation of Condensed Ring Systems (e.g., Chalcones, Chromones, Quinolones, Pyranones, Benzofurans)

Using this compound as a starting material, a variety of bicyclic and tricyclic condensed ring systems with significant biological relevance can be synthesized.

Chalcones: Chalcones are synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025). Starting with this compound, reaction with various substituted benzaldehydes would yield a library of 2'-hydroxychalcone (B22705) derivatives. This reaction is fundamental for creating precursors to other heterocyclic systems like flavanones and pyrazoles.

Chromones: Chromones (4H-chromen-4-ones) are a major class of compounds that can be synthesized from 2'-hydroxyacetophenones. One common method involves the initial synthesis of a 2'-hydroxychalcone, followed by oxidative cyclization. Various reagents, including iodine in DMSO, can effect this transformation.

Quinolones: The synthesis of quinolones typically involves the cyclization of β-aminoacrylates or β-ketoanilides, often starting from anilines organic-chemistry.orgmdpi.comnih.gov. Converting this compound into a quinolone would be a multi-step process. A plausible, though complex, route would involve converting the phenolic hydroxyl group into an amino group to form a 2-aminoacetophenone (B1585202) derivative, which could then be used as a precursor in established quinolone synthesis pathways like the Conrad–Limpach–Knorr reaction.

Pyranones: The term pyranone encompasses various ketone-containing six-membered oxygen heterocycles. Chromones are a specific type of benzopyranone. Other pyranone-fused systems could potentially be accessed through different cyclization strategies involving the ethanone and hydroxyl groups of the parent compound.

Benzofurans: Several synthetic routes lead from 2'-hydroxyacetophenone (B8834) derivatives to benzofurans. One approach involves the cyclodehydration of intermediate α-phenoxy ketones researchgate.net. Another method is a one-step synthesis from 2-hydroxyacetophenones via a modified Clemmensen reduction researchgate.net. These methods allow for the fusion of a furan (B31954) ring to the existing phenyl ring, creating the benzofuran (B130515) core structure.

Molecular Interactions and Mechanistic Insights from In Vitro Studies

Derivatives of this compound, particularly the condensed heterocyclic systems, have been evaluated against a range of biological targets. In vitro studies provide crucial insights into their mechanisms of action and potential therapeutic applications.

Enzyme Inhibition Mechanism and Target Identification (e.g., glucosamine-6-phosphate synthase, COX, acetylcholinesterase, α-glucosidase, CYP26, PI3Kα)

The diverse structures that can be generated from the this compound scaffold can interact with a wide variety of enzyme active sites.

Glucosamine-6-phosphate synthase: This enzyme is a target for antimicrobial and antidiabetic agents. While derivatives of the specific title compound have not been extensively reported as inhibitors, related benzofuran structures have been proposed as potential inhibitors of this enzyme. Given that benzofurans can be synthesized from the 2'-hydroxyacetophenone core, this represents a potential area for investigation.

Cyclooxygenase (COX): COX enzymes are key targets for anti-inflammatory drugs. Many heterocyclic compounds are known to inhibit COX-1 and COX-2. The chromone (B188151) and chalcone (B49325) scaffolds, readily synthesized from this compound, are known to possess anti-inflammatory properties, suggesting potential for COX inhibition.

Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease. Various natural and synthetic compounds, including flavonoids and other phenolic derivatives, have shown AChE inhibitory activity nih.govmdpi.com. The chalcone and chromone derivatives of the title compound represent scaffolds that could be explored for AChE inhibition.

α-Glucosidase: This enzyme is a target for type 2 diabetes treatment. Chromone derivatives have been identified as potent α-glucosidase inhibitors. For instance, a bromochromone derivative showed an IC50 value of 6.59 ± 0.09 μM, and a hydroxychromone derivative had an IC50 of 11.72 ± 0.08 μM hmdb.ca. The development of chromone-thiosemicarbazone hybrids has also yielded effective inhibitors hmdb.ca.

CYP26: The CYP26 family of enzymes is responsible for the metabolism of retinoic acid, making them a target for dermatological and oncological diseases nih.gov. Known inhibitors often mimic the structure of retinoic acid or belong to classes like triazole fungicides nih.govnih.gov. There is potential to explore chromone and chalcone derivatives for activity against this enzyme family, although specific data is limited.

PI3Kα: The phosphoinositide 3-kinase (PI3K) pathway is critical in cancer cell growth and survival. Chromenone-based structures have been successfully developed as potent and selective inhibitors of the H1047R mutant of PI3Kα, a common mutation in breast cancer nih.gov. This provides a strong rationale for synthesizing and testing chromone derivatives of this compound as potential anticancer agents.

Table 1: Examples of Enzyme Inhibition by Related Compound Scaffolds This table contains interactive elements. Click on the headers to sort the data.

| Compound Scaffold | Enzyme Target | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Bromochromone Derivative | α-Glucosidase | 6.59 ± 0.09 μM | hmdb.ca |

| Hydroxychromone Derivative | α-Glucosidase | 11.72 ± 0.08 μM | hmdb.ca |

| Chromenone Derivative | PI3Kα (H1047R mutant) | Potent and selective inhibition reported | nih.gov |

| N-trans-Feruloyldopamine | Acetylcholinesterase | 8.52 μM | mdpi.com |

Interaction with Molecular and Cellular Targets (e.g., Photosynthetic Electron Transport Inhibition)

Beyond specific enzyme inhibition, derivatives can interact with broader biological systems.

Photosynthetic Electron Transport (PET) Inhibition: The photosynthetic electron transport chain is a target for many herbicides. Inhibition can occur at various points, most commonly at Photosystem II (PSII) redalyc.orgnih.gov. The mechanism often involves the inhibitor binding to the D1 protein of the PSII reaction center, displacing plastoquinone (B1678516) and blocking electron flow redalyc.org. While many known inhibitors are urea (B33335) or triazine derivatives, various other chemical classes can disrupt this process researchgate.netmdpi.com. Given the phenolic nature of the core scaffold and its derivatives, investigating their potential to interfere with the quinone binding sites within the PET chain is a plausible area of research, although direct evidence for chalcones or chromones derived from the title compound is not prominent in the reviewed literature.

Computational Molecular Docking and Simulation Studies Correlating with In Vitro Findings

Influence of Fluorine Substitution on Molecular Recognition and Interaction Profiles

The influence of fluorine substitution, particularly the trifluoromethyl (CF3) group, on molecular recognition is a well-documented principle in medicinal chemistry. The CF3 group at the 6-position of the phenyl ring in this compound is expected to significantly impact its interaction profile compared to its non-fluorinated counterpart.

The strong electron-withdrawing nature of the trifluoromethyl group can modulate the acidity of the adjacent hydroxyl group, influencing its hydrogen bonding capabilities. Furthermore, the lipophilicity of the molecule is increased, which can affect its ability to cross cellular membranes and interact with hydrophobic pockets of target proteins.

From a conformational standpoint, the steric bulk of the CF3 group ortho to the hydroxyl and ethanone moieties can impose conformational constraints on the molecule. This restricted rotation can pre-organize the molecule into a specific conformation that may be more favorable for binding to a biological target, potentially increasing binding affinity and selectivity. Studies on other ortho-substituted acetophenones have shown that such substitutions can dictate the preferred orientation of the acetyl group relative to the phenyl ring.

Without specific experimental or computational data for derivatives of this compound, the precise impact of the trifluoromethyl group on the molecular recognition and interaction profile of this specific scaffold remains a matter of educated postulation based on established principles of medicinal chemistry.

Future Perspectives and Advanced Research Trajectories

Development of Novel and Efficient Synthetic Methodologies for Fluorinated Aromatic Systems

The synthesis of specifically substituted fluorinated aromatic ketones is often challenging, requiring harsh conditions or multi-step procedures. Future research will likely focus on developing more elegant and efficient synthetic routes. Modern methods such as late-stage C-H functionalization, photoredox catalysis, and flow chemistry offer promising avenues. researchgate.netnih.gov For instance, visible-light-promoted C-H fluorination could provide a direct method for introducing fluorine atoms into aromatic rings, potentially simplifying the synthesis of precursors. nih.gov

Furthermore, advancements in trifluoromethylation reactions are critical. organic-chemistry.org While methods using reagents like TMSCF₃ (the Ruppert-Prakash reagent) are well-established for adding CF₃ groups to ketones and aldehydes, research continues to find milder and more versatile catalysts. organic-chemistry.orgnih.gov The development of novel copper-catalyzed reactions that convert epoxides into fluorinated oxetanes showcases the creative strategies being employed to build complex fluorinated scaffolds, which could inspire new pathways to synthesize precursors for 1-(2-Hydroxy-6-trifluoromethylphenyl)ethanone. sciencedaily.comnus.edu.sg

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantage for Synthesizing Fluorinated Aromatics | Key Challenge |

|---|---|---|

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. researchgate.net | Substrate scope, scalability. |

| C-H Fluorination | Direct installation of fluorine, atom economy. nih.gov | Regioselectivity control. |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability. organic-chemistry.org | Initial setup cost and optimization. |

| Enzymatic Synthesis | High stereoselectivity for chiral derivatives. nih.gov | Enzyme stability and availability. |

Integration of Advanced Spectroscopic and Crystallographic Techniques for Deeper Structural Understanding

A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental to predicting its behavior. While standard techniques like ¹H and ¹³C NMR are routine, advanced spectroscopic methods will provide deeper insights. Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for organofluorine compounds, as the chemical shift is highly sensitive to the local electronic environment. sapub.orgiitm.ac.in Future studies could employ two-dimensional NMR techniques (e.g., HETCOR, NOESY) to precisely map intramolecular interactions, such as the hydrogen bond between the hydroxyl and carbonyl groups, and its interplay with the bulky trifluoromethyl group. iitm.ac.in

Single-crystal X-ray diffraction will be indispensable for determining the precise solid-state conformation and intermolecular packing. nih.govresearchgate.net Analysis of crystal structures of related trifluoromethylphenyl compounds reveals the significant role of C-H···F and π-stacking interactions in dictating the supramolecular architecture. nih.govnih.gov High-resolution crystallographic data for this compound would allow for detailed Hirshfeld surface analysis, quantifying the various intermolecular contacts that govern its crystal packing. nih.gov

Table 2: Prospective Spectroscopic and Crystallographic Data for Analysis

| Technique | Parameter of Interest | Expected Insight |

|---|---|---|

| ¹⁹F NMR | Chemical Shift (δ), Coupling Constants (J) | Electronic environment of the CF₃ group, through-space interactions. |

| 2D NMR (NOESY) | Nuclear Overhauser Effect cross-peaks | Spatial proximity of protons, confirming intramolecular H-bonding. |

| X-ray Crystallography | Bond lengths/angles, torsion angles, unit cell parameters | Definitive solid-state structure, intermolecular packing forces. researchgate.netdoaj.org |

| Hirshfeld Surface Analysis | d_norm surfaces, fingerprint plots | Visualization and quantification of intermolecular contacts (H···H, C···H, H···F). nih.gov |

Advancements in Multiscale Computational Modeling and Predictive Capabilities

Computational chemistry is an increasingly powerful partner to experimental work. Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of this compound, including bond lengths, vibrational frequencies, and NMR chemical shifts, providing a basis for interpreting experimental data. nih.gov Such calculations can elucidate the energies of different conformations, for example, quantifying the stability conferred by the intramolecular hydrogen bond and the steric influence of the ortho-trifluoromethyl group. nih.gov

Beyond single-molecule calculations, multiscale modeling approaches can simulate the behavior of the compound in condensed phases. Molecular dynamics (MD) simulations could be used to predict its solvation properties or its interaction with a biological target. Quantum mechanics/molecular mechanics (QM/MM) methods can provide a high level of accuracy for modeling specific reactions or binding events, offering a powerful tool for understanding potential mechanisms of action in a biological context.

Exploration of New Mechanistic Pathways and Molecular Target Interactions in Chemical Biology

The unique electronic properties conferred by the trifluoromethyl group make fluorinated compounds valuable as probes and therapeutic agents in chemical biology. nih.govmdpi.com The CF₃ group can enhance metabolic stability, binding affinity, and membrane permeability. mdpi.com Future research could explore this compound as a scaffold for developing specific enzyme inhibitors or molecular probes.

The ortho-hydroxyacetophenone motif is known to participate in hydrogen bonding, which is a critical interaction in protein-ligand binding. The combination of this motif with a CF₃ group could lead to unique binding modes. Advanced research would involve screening the compound against various biological targets. If a target is identified, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could quantify binding kinetics and thermodynamics. Furthermore, co-crystallization of the compound with a target protein would provide definitive structural evidence of the binding interactions, guiding future structure-activity relationship (SAR) studies. nih.gov The strategic placement of fluorine can significantly alter a molecule's interaction with biological targets, and understanding these interactions is a key area of modern drug discovery. nih.gov

Potential Applications in Advanced Materials Science (e.g., optoelectronic properties, sensor development)

Fluorinated aromatic compounds are widely used in materials science due to their unique electronic properties, thermal stability, and tendency to self-assemble in predictable ways. researchgate.netrsc.org The introduction of fluorine atoms generally lowers the HOMO and LUMO energy levels of organic molecules, which can improve electron injection and increase stability against oxidation, properties that are desirable for n-type semiconductors in organic electronics. rsc.org Future work could investigate the photophysical properties of this compound and its derivatives, such as its absorption and emission spectra. The strategic introduction of fluorinated groups has been shown to be effective in developing materials for molecular solar thermal energy storage systems and other optoelectronic applications. chemrxiv.orgresearchgate.netrhhz.net

In the realm of sensor technology, the specific functionalities of this compound could be exploited. The acidic hydroxyl group, combined with the electron-withdrawing nature of the adjacent groups, makes it a candidate for development into a chemosensor. For example, it could be incorporated into larger systems designed to detect specific analytes through changes in fluorescence or color. researchgate.netrsc.org The development of luminescent metal-organic frameworks (MOFs) for sensing fluoride (B91410) ions is one example of how fluorinated species can be both the target and a key component of the sensor itself. rsc.orgrsc.org Research into polymers containing fluorinated sidechains for detecting per- and polyfluoroalkyl substances (PFAS) further highlights the potential for fluorinated compounds in environmental sensing applications. labcompare.com

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), the acetyl group (δ 2.5–2.7 ppm for CH₃), and hydroxyl proton (broad peak at δ 5.0–6.0 ppm) .

- ¹⁹F NMR : Confirm trifluoromethyl group presence (δ -60 to -70 ppm) .

- IR Spectroscopy : Detect C=O stretch (~1700 cm⁻¹) and O-H stretch (~3200 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 248 for C₉H₇F₃O₂) .

How can computational chemistry methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic centers (e.g., carbonyl carbon) and predict reaction pathways .

- Transition State Analysis : Model energy barriers for SN2 mechanisms at the trifluoromethyl-substituted carbon .

- Solvent Effects : Use COSMO-RS to simulate solvent polarity impacts on reaction kinetics .

What strategies can resolve contradictions in reported biological activities across studies?

Q. Advanced

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) .

- Purity Validation : Use HPLC (>98% purity) to rule out impurities affecting bioactivity .

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons across studies to identify concentration-dependent effects .

What are the key physicochemical properties of this compound, and how do they influence drug discovery applications?

Q. Basic

- LogP (3.7) : Determined via shake-flask method or HPLC retention time; indicates moderate lipophilicity, suitable for blood-brain barrier penetration .

- Aqueous Solubility : ~0.5 mg/mL (measured by nephelometry); impacts formulation strategies .

- pKa (9.2) : Use potentiometric titration; influences ionization state in physiological environments .

How does the trifluoromethyl group affect electronic properties and biological target interactions?

Q. Advanced

- Electron-Withdrawing Effect : Reduces electron density on the aromatic ring, enhancing stability against oxidative metabolism .

- Hydrophobic Interactions : The CF₃ group increases binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450) .

- Steric Effects : Bulky CF₃ may hinder rotation of the acetyl group, altering conformational preferences in solution .

What purification techniques are optimal for this compound?

Q. Basic

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit temperature-dependent solubility .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for efficient separation .

- Distillation : For large-scale purification, use vacuum distillation (b.p. ~319°C at 760 mmHg) .

What in vitro models are suitable for evaluating antioxidant potential?

Q. Advanced

- DPPH Radical Scavenging Assay : Measure IC₅₀ values at 517 nm; include ascorbic acid as a positive control .

- Cellular Oxidative Stress Models : Use HepG2 cells with H₂O₂-induced stress; quantify ROS levels via fluorescence probes (e.g., DCFH-DA) .

- Lipid Peroxidation Assay : Monitor malondialdehyde (MDA) formation in rat liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.